

A Comparative Guide to the Reaction Kinetics of Allyltriisopropylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriisopropylsilane**

Cat. No.: **B1276873**

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, understanding the reactivity and kinetics of key reagents is paramount for reaction design and optimization. **Allyltriisopropylsilane** stands out as a versatile reagent in carbon-carbon bond formation, particularly in the context of Lewis acid-mediated additions to electrophiles. This guide provides a comparative analysis of the kinetic aspects of **allyltriisopropylsilane** reactions, supported by experimental data and detailed protocols.

Comparative Kinetics of Allylsilane Reactions

The nucleophilicity of allylsilanes, a key determinant of their reaction rates with electrophiles, is significantly influenced by the nature of the substituents on the silicon atom. Kinetic studies by Herbert Mayr and his group have provided a quantitative basis for comparing the reactivity of various allylsilanes. Their work involved measuring the second-order rate constants (k) for the reaction of allylsilanes with a reference electrophile, the p-anisylphenylcarbenium ion, at $-70\text{ }^{\circ}\text{C}$ in dichloromethane.

The data reveals a strong dependence of reactivity on the electronic and steric nature of the silyl substituents. While specific kinetic data for the reaction of **allyltriisopropylsilane** with the same reference electrophile is not readily available in the seminal publications, the reactivity of structurally related allylsilanes provides valuable insights. An increase in the steric bulk and electron-donating ability of the alkyl groups on the silicon is generally correlated with an increase in reaction rate.

Below is a summary of second-order rate constants for the reaction of various allylsilanes with the p-methoxy-substituted diphenylcarbenium ion. This comparison highlights the electronic effects of substituents on the silicon atom, providing a framework for estimating the reactivity of **allyltriisopropylsilane**.

Allylsilane Derivative	Second-Order Rate Constant (k) [M ⁻¹ s ⁻¹] at -70 °C
Allyltrichlorosilane (Cl ₃ SiCH ₂ CH=CH ₂)	No reaction observed
Allyl(chloro)dimethylsilane (Me ₂ ClSiCH ₂ CH=CH ₂)	1.1 × 10 ⁻²
Allyltrimethylsilane (Me ₃ SiCH ₂ CH=CH ₂)	4.8 × 10 ⁰
Allyltriethylsilane (Et ₃ SiCH ₂ CH=CH ₂)	1.1 × 10 ¹
Allyltriphenylsilane (Ph ₃ SiCH ₂ CH=CH ₂)	2.8 × 10 ⁻²

Data sourced from Mayr, H., & Hagen, G. (1989). J. Chem. Soc., Chem. Commun., (2), 91-92. [1]

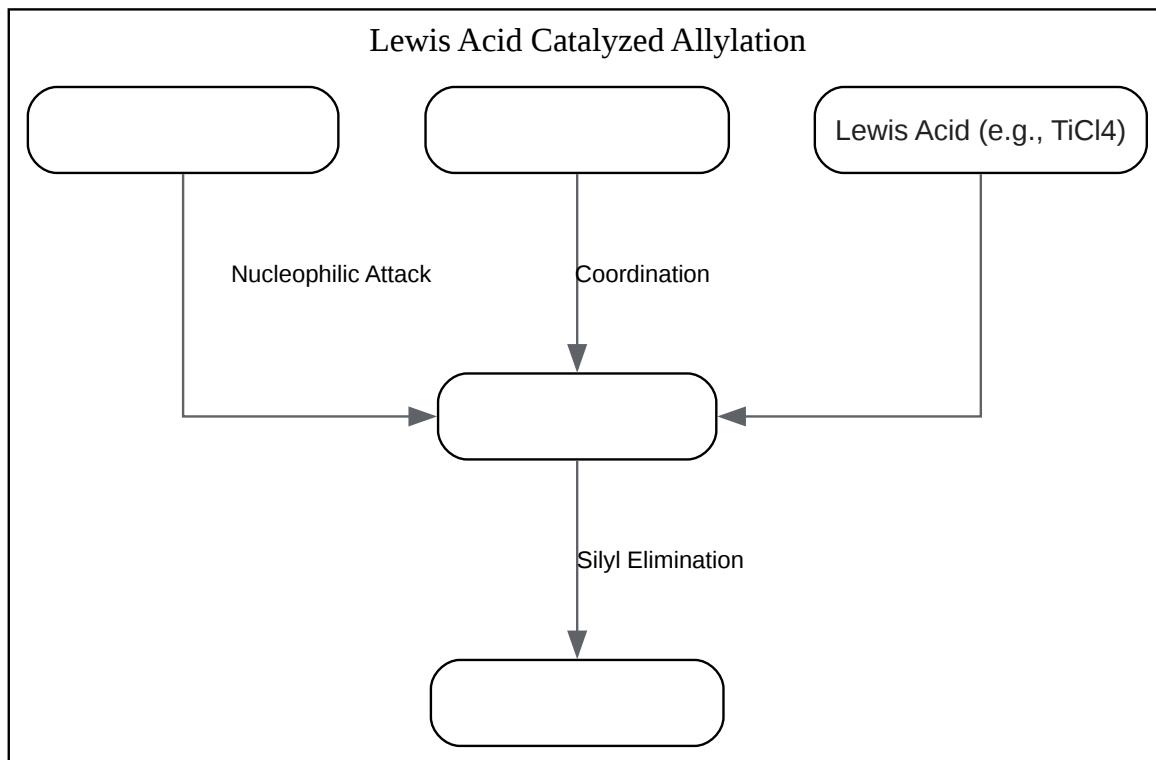
Based on the trend of increasing reactivity with larger, more electron-donating alkyl groups (methyl vs. ethyl), it is anticipated that **allyltriisopropylsilane** would exhibit a higher reaction rate than allyltriethylsilane due to the greater steric bulk and potential for hyperconjugative stabilization.

Experimental Protocol: Kinetic Analysis of a Lewis Acid-Catalyzed Allylation

A common and synthetically valuable reaction of **allyltriisopropylsilane** is the Lewis acid-catalyzed addition to carbonyl compounds, often referred to as the Hosomi-Sakurai reaction.[2] [3][4][5] Monitoring the kinetics of such reactions can be effectively achieved using in-situ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

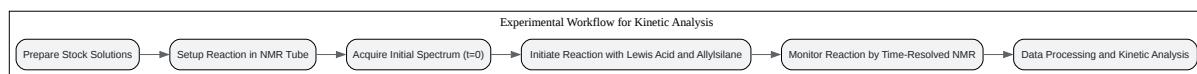
Objective: To determine the rate law and rate constant for the TiCl₄-catalyzed reaction of **allyltriisopropylsilane** with a model aldehyde (e.g., benzaldehyde).

Materials:


- **Allyltriisopropylsilane**
- Benzaldehyde
- Titanium tetrachloride (TiCl₄)
- Anhydrous dichloromethane (DCM)
- Internal standard (e.g., 1,3,5-trimethoxybenzene)
- NMR tubes and spectrometer

Procedure:

- Preparation of Stock Solutions: Prepare stock solutions of **allyltriisopropylsilane**, benzaldehyde, and the internal standard in anhydrous DCM of known concentrations.
- Reaction Setup: In a flame-dried NMR tube under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the benzaldehyde and internal standard stock solutions.
- Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., -78 °C). Acquire an initial ¹H NMR spectrum (t=0) to record the initial concentrations.
- Initiation of Reaction: At time zero, inject a precise volume of the pre-cooled TiCl₄ solution in DCM into the NMR tube, followed immediately by the **allyltriisopropylsilane** stock solution.
- Kinetic Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the aldehyde proton signal and the appearance of the product signals should be monitored.
- Data Analysis: Integrate the signals of the starting material and product relative to the internal standard at each time point. Use this data to plot concentration versus time and determine the reaction order and rate constant.


Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the kinetic studies of **allyltriisopropylsilane** reactions, the following diagrams, generated using the DOT language, illustrate a typical signaling pathway for a Lewis acid-catalyzed reaction and the experimental workflow for its kinetic analysis.

[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of a Lewis acid-catalyzed allylation reaction.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for NMR-based kinetic monitoring.

In conclusion, while direct, comprehensive kinetic data for **allyltriisopropylsilane** across a wide range of reactions remains an area for further investigation, the existing data for analogous compounds provides a strong basis for predicting its reactivity. The provided experimental protocol offers a robust method for quantifying the kinetics of its key reactions, enabling researchers to effectively harness the synthetic potential of this valuable reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. [Sakurai Allylation | NROChemistry](http://NROChemistry.com) [nrochemistry.com]
- 3. [Hosomi-Sakurai Allylation | Chem-Station Int. Ed.](http://en.chem-station.com) [en.chem-station.com]
- 4. [Hosomi-Sakurai Reaction](http://organic-chemistry.org) [organic-chemistry.org]
- 5. [Sakurai reaction - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Guide to the Reaction Kinetics of Allyltriisopropylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276873#kinetic-studies-of-allyltriisopropylsilane-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com